molecular formula C17H17N3O2 B5551680 2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide

2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide

Cat. No. B5551680
M. Wt: 295.34 g/mol
InChI Key: UTDJFFOBLNULGJ-UHFFFAOYSA-N
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Description

The synthesis and study of pyrimidine derivatives, including those with benzofuran and ethyl groups, have been extensively researched due to their potential biological activities and chemical properties. These compounds often serve as key intermediates or final products in the development of pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from basic building blocks such as ethyl esters, benzofuran derivatives, and appropriate amines. For instance, the aza-Wittig reaction has been utilized for the synthesis of complex pyrimidine structures, demonstrating the versatility of this approach in constructing ring systems with planar configurations (S. Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often shows planarity in the core ring system, with various substituents influencing the overall molecular geometry. For example, a study detailed the planar nature of an imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and its interactions with phenyl rings, showcasing the complex interplay between different parts of the molecule (Yanggen Hu et al., 2007).

Scientific Research Applications

Synthesis of Novel Compounds

  • Compounds with similar chemical structures have been synthesized as part of the effort to create new heterocyclic compounds with potential therapeutic applications. For example, novel compounds derived from visnaginone and khellinone, which share structural similarities with the compound , have shown anti-inflammatory and analgesic activities, suggesting a potential research avenue in the development of new pharmaceutical agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Pharmacological Activities

  • The structural analogs have been studied for their anti-inflammatory, analgesic, and antimicrobial activities, indicating that compounds with this structural framework may serve as starting points for the development of new drugs targeting these therapeutic areas. This suggests a significant potential for compounds like "2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide" to be explored for similar biological activities, providing a foundation for further medicinal chemistry efforts (Fahimeh Abedinifar et al., 2018).

Antiviral Research

  • Another application is in the field of antiviral research, where related compounds have been synthesized and evaluated for their activity against avian influenza virus, showcasing the potential for these chemical frameworks to be utilized in the search for new antiviral agents. This highlights the relevance of such compounds in addressing global health challenges posed by viral infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

properties

IUPAC Name

2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-16-18-8-12(9-19-16)17(21)20-10-15-11(2)13-6-4-5-7-14(13)22-15/h4-9H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDJFFOBLNULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCC2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide

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